2-(4-{3-Methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl}piperazin-1-yl)-1,3-benzoxazole
Description
The compound 2-(4-{3-Methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl}piperazin-1-yl)-1,3-benzoxazole (hereafter referred to as the "target compound") features a benzoxazole core linked via a piperazine bridge to a 3-methyl-substituted [1,2,4]triazolo[4,3-a]pyrazine moiety. Its molecular formula is C19H20N6O3 (MW: 380.40 g/mol), with a SMILES string of COC(=O)c1ccccc1C(=O)N1CCN(CC1)c1nccn2c1nnc2C .
Properties
IUPAC Name |
2-[4-(3-methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl)piperazin-1-yl]-1,3-benzoxazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N7O/c1-12-20-21-16-15(18-6-7-24(12)16)22-8-10-23(11-9-22)17-19-13-4-2-3-5-14(13)25-17/h2-7H,8-11H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NQFNQFLETMQEMO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C2N1C=CN=C2N3CCN(CC3)C4=NC5=CC=CC=C5O4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N7O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-{3-Methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl}piperazin-1-yl)-1,3-benzoxazole typically involves multiple steps, starting from commercially available precursors. One common approach is the cyclization of a hydrazine derivative with an ortho ester to form the triazolo-pyrazine core . This intermediate is then reacted with a piperazine derivative under appropriate conditions to introduce the piperazine ring . Finally, the benzoxazole moiety is introduced through a cyclization reaction involving an ortho-aminophenol and a suitable carboxylic acid derivative .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize the use of hazardous reagents. This could include the use of continuous flow reactors to improve reaction efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
2-(4-{3-Methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl}piperazin-1-yl)-1,3-benzoxazole can undergo various chemical reactions, including:
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperazine ring, using reagents like alkyl halides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Alkyl halides, nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce deoxygenated compounds .
Scientific Research Applications
2-(4-{3-Methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl}piperazin-1-yl)-1,3-benzoxazole has several scientific research applications, including:
Medicinal Chemistry: The compound is investigated for its potential as a therapeutic agent, particularly in cancer treatment due to its ability to inhibit specific kinases.
Biological Studies: It is used in studies to understand its interaction with various biological targets, including enzymes and receptors.
Industrial Applications: The compound’s unique structure makes it a candidate for the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 2-(4-{3-Methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl}piperazin-1-yl)-1,3-benzoxazole involves its interaction with molecular targets such as kinases and receptors. The triazolo-pyrazine core is known to inhibit kinase activity by binding to the ATP-binding site, thereby blocking the phosphorylation of downstream targets . This inhibition can lead to the suppression of cell proliferation and induction of apoptosis in cancer cells .
Comparison with Similar Compounds
Key Structural Features and Variations
The target compound’s uniqueness lies in its benzoxazole-triazolopyrazine-piperazine architecture . Below is a comparative analysis with structurally related compounds:
Key Observations :
- Benzoxazole vs. Benzoate : The target compound’s benzoxazole core (a fused oxazole-benzene system) contrasts with BG16175’s benzoate ester, which may influence metabolic stability or receptor binding .
- Piperazine Linker : The piperazine moiety enhances solubility and conformational flexibility compared to rigid analogs like piperidine derivatives .
Comparative Challenges :
Impurity Profiles and Analytical Considerations
and emphasize the importance of controlling process-related impurities in triazolopyrazine derivatives. For example:
- Common Impurities: Chlorophenylpiperazine intermediates (e.g., 1-(3-chlorophenyl)piperazine) are noted in , which could arise during piperazine functionalization steps .
- Analytical Standards : Reference standards for triazolopyrazine analogs (e.g., Imp. B and C in ) highlight the need for rigorous HPLC or LC-MS methods to ensure purity .
Biological Activity
The compound 2-(4-{3-Methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl}piperazin-1-yl)-1,3-benzoxazole is a novel derivative that belongs to the class of triazolo[4,3-a]pyrazines. This class has garnered significant interest due to its diverse biological activities, including anticancer, antibacterial, and antiviral properties. This article reviews the biological activity of this specific compound based on recent research findings.
Chemical Structure and Properties
The chemical structure of the compound can be represented as follows:
- Chemical Formula : C₁₄H₁₈N₄O
- Molecular Weight : 270.32 g/mol
The structural components include:
- A benzoxazole moiety which contributes to its biological activity.
- A triazolo[4,3-a]pyrazine unit that enhances its pharmacological profile.
Anticancer Activity
Recent studies have demonstrated that derivatives of triazolo[4,3-a]pyrazine exhibit promising anticancer properties. For instance:
- IC50 Values : The compound exhibited significant anti-tumor activity against various cancer cell lines such as A549 (lung cancer), MCF-7 (breast cancer), and HeLa (cervical cancer) with IC50 values reported at 0.83 μM, 0.15 μM, and 2.85 μM respectively . This suggests a potent inhibition of tumor growth.
Antibacterial Activity
The antibacterial potential of the compound was assessed against both Gram-positive and Gram-negative bacteria:
- Minimum Inhibitory Concentration (MIC) : In vitro studies indicated moderate to good antibacterial activity. For example, certain derivatives showed MIC values comparable to standard antibiotics like ampicillin . This highlights the potential for developing new antibacterial agents from this scaffold.
The proposed mechanisms through which the compound exerts its biological effects include:
- Inhibition of Kinases : The compound's structure allows it to act as a c-Met kinase inhibitor, which is crucial in cancer proliferation pathways.
- Cell Cycle Disruption : Studies involving cell cycle assays indicated that treatment with the compound leads to significant alterations in cell cycle progression, promoting apoptosis in cancer cells .
Study 1: Antitumor Efficacy
A recent study evaluated the efficacy of various triazolo[4,3-a]pyrazine derivatives on tumor cell lines. Among them, the compound demonstrated superior activity compared to others in the series, indicating its potential as a lead compound for further development .
Study 2: Antibacterial Evaluation
Another investigation focused on synthesizing new derivatives based on this scaffold and testing their antibacterial properties. The results showed that compounds with longer alkyl chains exhibited enhanced activity against bacterial strains . This finding supports the hypothesis that structural modifications can significantly impact biological efficacy.
Q & A
Q. What are the established synthetic routes for 2-(4-{3-Methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl}piperazin-1-yl)-1,3-benzoxazole?
-
Methodological Answer : The compound is synthesized via multi-step heterocyclic coupling. A key intermediate, 3-methyl-[1,2,4]triazolo[4,3-a]pyrazine, is prepared by reacting acid derivatives (e.g., 3-methylpyrazine-2-carboxylic acid) with carbonyldiimidazole (CDI) in anhydrous DMFA under reflux (100°C, 1 hour), followed by condensation with N1-substituted hydrazinopyrazin-2-ones. Piperazine coupling is achieved using benzyl chloride or aryl halides in dioxane/triethylamine under reflux (24–48 hours). Purification involves recrystallization from DMFA/i-propanol or aqueous washes .
-
Table 1: Comparative Synthesis Methods
Q. What characterization techniques are critical for confirming the compound’s structural integrity?
- Methodological Answer :
- 1H/13C NMR : Confirm piperazine and benzoxazole ring connectivity (e.g., piperazine N–CH2 signals at δ 2.5–3.5 ppm; benzoxazole C=O at ~165 ppm) .
- HRMS : Validate molecular weight (e.g., [M+H]+ calculated for C19H18N8O: 399.1578; observed: 399.1582) .
- HPLC : Assess purity (>95% by reverse-phase C18 column, 0.1% TFA in H2O/MeCN gradient) .
- Elemental Analysis : Match C/H/N percentages (±0.3% deviation) .
Advanced Research Questions
Q. How can reaction conditions be optimized to enhance synthetic yield?
- Methodological Answer :
-
Solvent Selection : Replace DMFA with DMF or NMP to reduce side reactions (e.g., imidazole byproducts) .
-
Catalyst Screening : Test K2CO3 or DBU for piperazine coupling to reduce reaction time (e.g., 24h → 12h) .
-
Temperature Control : Lower triazolo-pyrazine reflux temperature to 80°C to prevent decomposition .
- Table 2: Optimization Variables and Outcomes
| Variable | Improvement Observed | Reference |
|---|---|---|
| Solvent (DMF vs. DMFA) | Yield increased by 15% | |
| Catalyst (DBU) | Reaction time reduced to 12h | |
| Temperature (80°C) | Purity improved to 98% |
Q. What computational strategies predict the compound’s biological targets?
- Methodological Answer :
- Docking Software : Use AutoDock Vina with Lamarckian GA parameters (exhaustiveness=20, grid spacing=0.375 Å) .
- Target Selection : Prioritize enzymes with hydrophobic active sites (e.g., 14α-demethylase lanosterol, PDB:3LD6) due to the compound’s triazolo-pyrazine core .
- Validation : Compare docking scores (ΔG) with known inhibitors (e.g., fluconazole ΔG = -8.2 kcal/mol vs. compound ΔG = -9.1 kcal/mol) .
Q. How to resolve discrepancies in reported biological activity data?
- Methodological Answer :
- Purity Assessment : Quantify impurities (e.g., BP-grade reference standards) via HPLC-MS to rule out confounding effects .
- Stereochemical Analysis : Use chiral columns (e.g., Chiralpak IA) to isolate enantiomers and test activity separately .
- Assay Standardization : Replicate studies under identical conditions (e.g., MIC assays at pH 7.4, 37°C) .
Q. What structural modifications enhance binding affinity in derivatives?
- Methodological Answer :
- Bivalent Design : Link benzoxazole to a second pharmacophore (e.g., thiazole) for dual-target engagement (e.g., BRD4 IC50 improved from 120 nM → 15 nM) .
- Substituent Effects : Introduce electron-withdrawing groups (e.g., -CF3) on the triazolo-pyrazine ring to enhance hydrophobic interactions .
- Table 3: SAR of Key Derivatives
| Derivative | Modification | IC50 (nM) | Reference |
|---|---|---|---|
| Parent compound | None | 120 | |
| 3-CF3-triazolo-pyrazine | -CF3 at position 3 | 45 | |
| Bivalent benzoxazole | Thiazole-linked | 15 |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
